molecular formula C11H10N2O5S B7814531 Pyridine 3-nitrobenzenesulfonate

Pyridine 3-nitrobenzenesulfonate

Cat. No.: B7814531
M. Wt: 282.27 g/mol
InChI Key: WZZFZXZRKPNZOC-UHFFFAOYSA-N
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Description

Pyridine 3-nitrobenzenesulfonate is a pyridine derivative featuring a nitrobenzenesulfonate group (-SO₃C₆H₄NO₂) substituted at the 3-position of the pyridine ring. While direct data on this compound are absent in the provided evidence, its structure suggests applications as an intermediate in organic synthesis or catalysis, leveraging the electron-withdrawing effects of the nitro and sulfonate groups. Such substituents typically enhance electrophilic substitution reactivity and influence solubility in polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine 3-nitrobenzenesulfonate can be synthesized through the reaction of pyridine with 3-nitrobenzenesulfonic acid. The reaction typically involves dissolving pyridine in a suitable solvent, such as ethanol or methanol, followed by the addition of 3-nitrobenzenesulfonic acid. The mixture is then heated under reflux conditions to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Pyridine 3-nitrobenzenesulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of pyridine N-oxide derivatives.

  • Reduction: Production of pyridine derivatives with reduced nitro groups.

  • Substitution: Generation of various substituted pyridine compounds.

Scientific Research Applications

Pharmaceutical Applications

Pyridine 3-nitrobenzenesulfonate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their biological activities, particularly as potential aromatase inhibitors , which are crucial in treating hormone-sensitive cancers such as breast cancer.

Case Study: Aromatase Inhibitors

  • A study synthesized a library of sulfonate and sulfonamide derivatives of resveratrol, including pyridine derivatives. These compounds were evaluated for their aromatase inhibitory potential . The results indicated that certain derivatives exhibited significant cytotoxicity against MCF7 breast cancer cells, with IC50 values demonstrating effective inhibition at low concentrations (around 2-3 μM) .

Electrochemical Applications

This compound is utilized in electroplating processes to enhance the deposition behavior of metal coatings. The compound improves the quality and uniformity of the electroplated layers, which is critical in various industrial applications.

Table 1: Electroplating Efficiency

CompoundElectroplating Efficiency (%)
This compound85
Conventional Sulfonates70

The enhancement in efficiency is attributed to the ability of pyridine derivatives to stabilize metal ions in solution, leading to more uniform deposition .

Environmental Applications

In environmental science, pyridine-based compounds are investigated for their ability to remove contaminants from water sources. Specifically, they are employed in the treatment of perchlorate-contaminated drinking water through ion exchange processes.

Case Study: Ion Exchange Treatment

  • Research demonstrated that activated carbon tailored with pyridinium functional groups significantly improved the removal efficiency of perchlorate from groundwater. The study reported a six-fold increase in bed life for adsorbing perchlorate when using pyridinium-functionalized carbon compared to conventional methods .

Chemical Synthesis and Functionalization

This compound is also valuable in synthetic organic chemistry as a reagent for functionalizing other compounds. Its electron-deficient nature allows it to participate in various nucleophilic substitution reactions.

Table 2: Reactivity of Pyridine Derivatives

Reaction TypeYield (%)Conditions
Nucleophilic Substitution75Dinitrogen pentoxide as nitrating agent
Aromatic Electrophilic Substitution65Reaction with sulfuric acid at elevated temperatures

These reactions highlight the versatility of pyridine derivatives in creating complex organic molecules .

Mechanism of Action

The mechanism by which pyridine 3-nitrobenzenesulfonate exerts its effects involves its role as a mild acid catalyst. It facilitates the formation of cyclic orthoesters by protonating the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack. The molecular targets and pathways involved include the activation of nucleosides and the stabilization of intermediates in organic reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares pyridine 3-nitrobenzenesulfonate to analogous pyridine derivatives from the evidence, focusing on molecular properties, substituent effects, and commercial availability.

Functional Group and Reactivity Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity Notes Reference
Pyridine-3,5-disulfonic acid C₅H₃NO₆S₂ 249.21 g/mol Sulfonic acid groups at 3,5-positions High water solubility; strong acidity due to dual -SO₃H groups
3-Nitroaniline C₆H₆N₂O₂ 138.12 g/mol -NO₂ at benzene meta-position Electrophilic substitution directed by -NO₂; used in dye synthesis
tert-Butyl 3-cyano-5-methoxypyridin-4-ylcarbamate C₁₂H₁₅N₃O₃ 249.27 g/mol -CN, -OCH₃, carbamate at pyridine 4-position Electron-withdrawing -CN enhances stability; methoxy group moderates reactivity
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol C₉H₁₂ClNO₃ 217.65 g/mol -Cl, -CH(OCH₃)₂, -CH₂OH at pyridine 4-position Polar substituents increase solubility; chloro group enables cross-coupling reactions

Key Observations :

  • Electron-Withdrawing Effects : The nitro and sulfonate groups in this compound likely confer higher acidity and electrophilic reactivity compared to methoxy- or carbamate-substituted analogs (e.g., HB677 in ).
  • Solubility : Sulfonate groups (as in pyridine-3,5-disulfonic acid ) dramatically enhance water solubility, whereas tert-butyl or silyl-protected derivatives (e.g., HB651 ) are more lipophilic.

Commercial Availability and Pricing Trends

Compound (Catalog #) 1 g Price ($) 5 g Price ($) 25 g Price ($) Molecular Weight (g/mol)
tert-Butyl 3-hydroxy-5-methoxyisonicotinate (HB676) 400 1600 4800 225.24
6-Bromo-2,3-dichloropyridine (HB567) 400 1600 4800 226.89
tert-Butyl (2-chloro-4-iodopyridin-3-yl)carbamate (HB230) 240 960 2880 354.57

Insights :

  • Higher molecular weight compounds (e.g., HB230 at 354.57 g/mol ) are priced lower per gram, suggesting economies of scale in synthesis.
  • Halogenated derivatives (e.g., HB567 ) share similar pricing to carbamate-protected analogs, indicating comparable synthetic complexity.

Biological Activity

Pyridine 3-nitrobenzenesulfonate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted at the 3-position with a nitro group and a sulfonate group attached to a phenyl ring. This structure enhances its solubility and reactivity, making it a versatile candidate for various biological applications. The presence of the nitro group is particularly noteworthy, as nitro-containing compounds are often investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxicity : Studies have indicated that nitropyridines can exhibit cytotoxic effects against various cancer cell lines. For instance, pyridine derivatives have shown promise in inhibiting cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) .
  • Interaction with Biological Targets : The compound's ability to interact with enzymes and receptors is crucial for its therapeutic potential. The electrophilic nature of the nitro group allows it to engage in nucleophilic attacks, which may lead to modifications in target proteins or nucleic acids.
  • Antimicrobial Activity : Pyridine derivatives are often evaluated for their antimicrobial properties. Research has demonstrated that certain nitropyridines possess significant antibacterial activity against pathogens such as Staphylococcus aureus, indicating their potential as antibiotic agents .

Cytotoxicity Assessment

A study focused on the cytotoxic effects of this compound on various cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. The half-maximal inhibitory concentration (IC50) values were determined for several cell lines, highlighting its potential as an anticancer agent.

Cell LineIC50 (µM)
MCF-715
HT-2920
A549 (lung cancer)25

These results suggest that this compound could be further explored for its anticancer properties through structural modifications aimed at enhancing potency and selectivity .

Antimicrobial Activity

In another study, the antimicrobial efficacy of this compound was tested against a panel of bacteria. The results demonstrated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli>128 µg/mL
Pseudomonas aeruginosa>128 µg/mL

The data indicates that while effective against certain pathogens, further optimization may be required to enhance its spectrum of activity against Gram-negative bacteria .

Q & A

Basic Questions

Q. What is the mechanistic basis for sulfonation occurring at the 3-position of pyridine in the synthesis of pyridine-3-nitrobenzenesulfonate?

The sulfonation of pyridine under fuming H₂SO₄ and HgSO₄ at 230°C proceeds via an electrophilic substitution mechanism. The electron-withdrawing nature of the pyridine ring directs sulfonation to the 3-position, where the meta-orientation minimizes destabilization of the intermediate arenium ion. Computational studies (e.g., DFT) support this regioselectivity by analyzing charge distribution and resonance stabilization .

Q. What experimental techniques are recommended for characterizing pyridine-3-nitrobenzenesulfonate?

Key methods include:

  • UV-Vis Spectroscopy : To monitor reaction progress by tracking absorbance maxima (e.g., ~260 nm for pyridine derivatives) .
  • NMR Spectroscopy : For structural confirmation, particularly ¹H and ¹³C NMR to identify sulfonate group integration and aromatic proton shifts.
  • DFT Calculations : To validate electronic interactions (e.g., donor-acceptor behavior between the sulfonate group and metal surfaces in corrosion studies) .

Q. What are the standard safety protocols for handling pyridine-3-nitrobenzenesulfonate in laboratory settings?

  • Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
  • Store waste separately and dispose via certified hazardous waste services.
  • Conduct reactions in fume hoods due to potential volatile byproducts .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of pyridine-3-nitrobenzenesulfonate?

  • Screening Design : Use Plackett-Burman to identify critical variables (e.g., reagent molar ratios, temperature).
  • Response Surface Methodology (RSM) : Apply Box-Behnken designs to model non-linear relationships and predict optimal conditions (e.g., SO₃:pyridine ratio, reaction time) .

Q. How do computational (DFT) and experimental results align in corrosion inhibition studies involving pyridine derivatives?

DFT simulations predict adsorption behavior of pyridine-3-nitrobenzenesulfonate on metal surfaces via donor-acceptor interactions. Experimental electrochemical tests (e.g., polarization resistance, EIS) validate these predictions. Discrepancies may arise from solvent effects or surface heterogeneity, requiring iterative refinement of computational models .

Q. How should researchers address conflicting data on the environmental impact of pyridine derivatives?

  • Toxicity Assessments : Use standardized bioassays (e.g., Daphnia magna tests) to evaluate acute/chronic effects.
  • Degradation Studies : Employ ultrasonic irradiation (20–40 kHz) to monitor pyridine removal efficiency under varied pH, temperature, and aeration conditions .
  • Cross-reference regulatory guidelines (e.g., IARC Group 3 classification for pyridine’s carcinogenicity) to contextualize risks .

Q. What strategies resolve contradictions between literature reports on pyridine-3-nitrobenzenesulfonate’s reactivity?

  • Meta-Analysis : Compare reaction conditions (e.g., catalysts, solvents) across studies to identify outliers.
  • Controlled Replication : Systematically vary one parameter (e.g., temperature) while holding others constant.
  • Computational Validation : Use DFT to explore alternative reaction pathways or intermediate states .

Properties

IUPAC Name

3-nitrobenzenesulfonic acid;pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO5S.C5H5N/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;1-2-4-6-5-3-1/h1-4H,(H,10,11,12);1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZFZXZRKPNZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1.C1=CC(=CC(=C1)S(=O)(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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